molecular formula C21H21ClN2O3S B2481258 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone CAS No. 850932-94-4

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2481258
CAS No.: 850932-94-4
M. Wt: 416.92
InChI Key: GRSNWEAKVTVEOS-UHFFFAOYSA-N
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Description

Compound of Interest: 2-((1-(4-Chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone This compound features a 1-(4-chlorobenzyl)-substituted indole core linked to a sulfonyl group and a pyrrolidin-1-yl ethanone moiety. The sulfonyl group enhances electrophilicity, while the pyrrolidine ring may improve solubility and pharmacokinetic properties. Similar compounds are frequently synthesized via sulfonylation of indole derivatives followed by coupling with amine-containing ethanones, often purified via silica gel chromatography (e.g., EtOAC elution, as in ) .

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c22-17-9-7-16(8-10-17)13-24-14-20(18-5-1-2-6-19(18)24)28(26,27)15-21(25)23-11-3-4-12-23/h1-2,5-10,14H,3-4,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSNWEAKVTVEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 4-Chlorobenzyl Group: This step involves the alkylation of the indole nitrogen with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonylation: The indole derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Pyrrolidinyl Group: Finally, the ethanone moiety is introduced by reacting the sulfonylated indole with pyrrolidine and an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, indole derivatives are known for their activity against a range of biological targets. This compound may be studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicine, compounds like this are often investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs aimed at developing new treatments for diseases.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity makes them useful in various applications.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonyl and pyrrolidinyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several indole-based derivatives with variations in sulfonyl substituents, ethanone-linked amines, and halogenation patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound : 2-((1-(4-Chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone C₃₁H₂₃ClN₂O₃S* - Sulfonyl: 4-chlorobenzyl
- Ethanone: pyrrolidin-1-yl
Likely 5-HT₆ receptor modulation (inferred from analogs)
3f : 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone C₂₄H₂₂IN₅O₃S - Sulfonyl: 4-iodophenyl
- Ethanone: pyridin-2-yl piperazine
5-HT₆ receptor antagonist (IC₅₀ = 12 nM)
3a : 1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone - Sulfonyl: 4-iodophenyl
- Ethanone: 2-methoxyphenylpiperazine
- Indole: 5-fluoro
High 5-HT₆ binding affinity (Ki = 0.8 nM)
CID 3059063 : 2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone C₂₆H₂₃ClFN₃O - Indole: 2-(4-fluorophenyl)
- Ethanone: 4-chlorophenylpiperazine
Structural analog with potential dual receptor interactions (e.g., serotonin/dopamine)
Morpholine Analog : 2-[1-(4-Chlorobenzyl)indol-3-yl]sulfonyl-1-morpholino-ethanone C₂₂H₂₁ClN₂O₄S - Sulfonyl: 4-chlorobenzyl
- Ethanone: morpholine
Improved solubility due to morpholine’s oxygen
4a : 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-(1H-indol-3-yl)-N-(pyridin-4-yl)acetamide - Acetamide: pyridin-4-yl
- Dual indole core
Apoptosis induction in cancer cells (EC₅₀ = 3.2 µM)

*Inferred formula based on structural analogs.

Key Findings:

Electron-Withdrawing Groups: Iodo substituents (3f, 3a) increase electrophilicity, favoring receptor binding but may reduce metabolic stability .

Ethanone Modifications: Pyrrolidine vs. Piperazine: Pyrrolidine’s smaller ring size (5-membered vs. piperazine’s 6-membered) may reduce steric hindrance in receptor binding . Morpholine vs. Pyrrolidine: Morpholine’s oxygen atom (C₂₂H₂₁ClN₂O₄S) improves water solubility but may alter target selectivity .

Biological Activity: 5-HT₆ antagonists (e.g., 3f, 3a) show nanomolar potency, suggesting the target compound may share this activity .

Synthesis and Purity :

  • Elemental analysis data (e.g., 3f: C 59.92% found vs. 60.11% calculated) confirms successful synthesis .
  • Purification via silica gel chromatography (EtOAc) is standard for such compounds .

Biological Activity

The compound 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.

Chemical Structure and Synthesis

The molecular formula for this compound is C23H25ClN2O3SC_{23}H_{25}ClN_{2}O_{3}S, with a molecular weight of approximately 444.97 g/mol. The synthesis typically involves multiple steps:

  • Formation of the Indole Derivative : Utilizing Fischer indole synthesis from phenylhydrazine and a suitable ketone.
  • Chlorobenzylation : Reaction with 4-chlorobenzyl chloride in the presence of a base.
  • Sulfonylation : Introduction of the sulfonyl group using sulfonyl chloride.
  • Final Assembly : Coupling with pyrrolidine under controlled conditions.

The structural complexity, including the azepane ring and sulfonyl group, suggests enhanced interactions with biological targets compared to simpler analogs.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The presence of the indole moiety is crucial, as indoles are known for their ability to inhibit cancer cell proliferation. Studies have shown that derivatives can interact with various cellular pathways, potentially leading to apoptosis in cancer cells .

The mechanism of action involves interaction with specific molecular targets, such as proteins and enzymes. The indole and pyrrolidine rings may inhibit enzymatic activity, while the sulfonyl group enhances binding affinity to biological molecules, increasing overall efficacy.

Enzyme Inhibition

Inhibition studies have demonstrated that this compound can act as an inhibitor for acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative diseases and infections caused by urease-producing bacteria .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
5-{1-[(4-chlorophenyl)sulfonyl]-2-oxo-N-pyridin-4-yl}acetamideAntibacterialShowed significant inhibition against various bacterial strains.
Indole derivativesAnticancerDemonstrated potent cytotoxic effects on multiple cancer cell lines.
Pyrrolidine derivativesEnzyme inhibitionEffective against AChE and urease, indicating potential therapeutic uses.

Q & A

Q. Key Conditions :

  • Temperature control during sulfonylation prevents decomposition.
  • Anhydrous solvents and inert atmospheres (N₂/Ar) improve intermediate stability.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Advanced: How can researchers resolve contradictions in reported biological activities of sulfonyl-containing indole derivatives through SAR studies?

Answer:
Structural-activity relationship (SAR) analysis requires systematic variation of substituents and evaluation of bioactivity:

  • Substituent Effects :

    Substituent PositionBiological ImpactExample Reference
    4-Chlorobenzyl (R₁)Enhances target binding via hydrophobic interactions
    Sulfonyl (R₂)Improves metabolic stability and solubility
    Pyrrolidine (R₃)Modulates selectivity for CNS targets
  • Methodology :

    • Synthesize analogs with modified R₁ (e.g., 4-fluorobenzyl), R₂ (sulfoxide/sulfone), or R₃ (piperidine vs. pyrrolidine).
    • Compare IC₅₀ values across assays (e.g., enzyme inhibition, cell viability) to identify critical pharmacophores .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign signals for the indole (δ 7.1–7.8 ppm), sulfonyl (δ 3.1–3.3 ppm), and pyrrolidine (δ 1.8–2.1 ppm) groups .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 443.12) .
  • X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement (R-factor < 0.05) .

Advanced: What challenges arise in crystallizing sulfonamide-indole hybrids, and how can SHELX software aid in structural determination?

Answer:
Challenges :

  • Low crystal quality due to flexible sulfonyl and pyrrolidine groups.
  • Twinning or disorder in the 4-chlorobenzyl moiety .

Q. Solutions :

  • Crystallization Optimization : Use slow evaporation with mixed solvents (e.g., CHCl₃/MeOH) to enhance lattice formation.
  • SHELX Applications :
    • SHELXD : Solve phase problems via dual-space methods for non-centrosymmetric crystals.
    • SHELXL : Refine anisotropic displacement parameters for disordered atoms .

Advanced: How should researchers approach conflicting data on metabolic stability between in vitro and in vivo models for chlorobenzyl-substituted indoles?

Answer:
Methodological Considerations :

In Vitro vs. In Vivo Discrepancies :

  • In vitro : Microsomal assays may underestimate first-pass metabolism due to lack of hepatic transporters.
  • In vivo : Species-specific cytochrome P450 activity alters clearance rates (e.g., human vs. rodent CYP3A4) .

Strategies :

  • Isotope Tracing : Use ¹⁴C-labeled compound to track metabolite formation in plasma/tissues.
  • Computational Modeling : Predict metabolic hotspots (e.g., sulfonyl cleavage) using DFT calculations .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of sulfonyl chloride intermediates .
  • Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Answer:

  • Molecular Dynamics (MD) Simulations :
    • Predict blood-brain barrier penetration using logP/logD calculations (target: 2–3) .
  • Docking Studies :
    • Identify binding poses with target proteins (e.g., serotonin receptors) via AutoDock Vina .
  • ADMET Prediction :
    • Use SwissADME to optimize solubility (>50 µM) and reduce CYP inhibition risks .

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